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Compound of Interest

Compound Name: 1-Ethoxy-3-iodobenzene

CAS No.: 29052-00-4

Cat. No.: B1595423

Get Quote

Executive Summary
1-Ethoxy-3-iodobenzene (CAS: 699-08-1), also known as m-iodophenetole, represents a

critical intermediate in the synthesis of complex pharmaceutical scaffolds. Unlike its para-

substituted isomer, the meta-orientation provides a unique geometric vector for cross-coupling

reactions (Suzuki-Miyaura, Sonogashira), allowing for the introduction of substituents off the

primary conjugation axis.

This guide provides a definitive spectroscopic reference for researchers. It moves beyond

simple peak listing to explain the causality of the signals—how the interplay between the

electron-donating ethoxy group (-OEt) and the electron-withdrawing iodine (-I) dictates the

spectral fingerprint.

Structural & Electronic Analysis
The spectroscopic behavior of 1-ethoxy-3-iodobenzene is governed by two competing

electronic effects on the benzene ring:

Ethoxy Group (-OEt): Acts as a strong
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-acceptor (inductive withdrawal) but a powerful

-donor (mesomeric donation). This significantly shields the ortho and para positions (relative
to itself).

Iodine Atom (-I): A heavy atom that exerts a weak inductive withdrawal but is most notable

for the Heavy Atom Effect in

C NMR, causing significant shielding of the ipso-carbon.

Spectroscopic Data Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1,3-substitution pattern creates a distinctive asymmetry in the aromatic region,

differentiating it from the symmetric AA'BB' system of the para-isomer.

Table 1:

H NMR Data (400 MHz, CDCl

)
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Position
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)

Structural
Assignment

Aliphatic

-CH 1.41 Triplet (t) 3H 7.0
Methyl of

ethoxy group

-CH 4.02 Quartet (q) 2H 7.0
Methylene of

ethoxy group

Aromatic

H-2 7.25 - 7.30

Narrow

Doublet/Singl

et

1H ~2.0

Isolated

between I

and OEt

H-4 7.32 - 7.36 Doublet (d) 1H 7.8, 1.5
Ortho to

Iodine

H-5 6.98 - 7.05 Triplet (t) 1H 8.0
Meta to both

substituents

H-6 6.80 - 6.85
Doublet of

Doublets
1H 8.2, 2.3

Ortho to

Ethoxy

Diagnostic Insight: The key to identifying the meta-isomer is the signal for H-2. It appears as a

narrow triplet or singlet (due to small meta-coupling) and is distinct from the strong doublets

seen in the para-isomer.

Table 2:

C NMR Data (100 MHz, CDCl
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)

Carbon
Shift (

, ppm)
Assignment Note

C-3 (C-I) 94.2

Diagnostic: Highly shielded

due to Heavy Atom Effect of

Iodine.

C-1 (C-O) 159.1
Deshielded by oxygen

(electronegativity).

C-2 123.5 Ortho to both substituents.

C-4 130.1 Ortho to Iodine.

C-5 130.8 Meta position.

C-6 113.8
Shielded by mesomeric

donation from Oxygen.

O-CH 63.6 Ether methylene.

CH 14.8 Methyl terminus.

Mass Spectrometry (MS) - EI Source
The fragmentation of aryl ethyl ethers follows a specific pathway involving the loss of the alkyl

chain followed by the expulsion of CO.

Molecular Ion (

):

248 (Base peak or high intensity).

Isotopic Pattern: Iodine is monoisotopic (

I), so no M+2 pattern (unlike Br/Cl).[1] Small M+1 due to

C.[1]
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Fragmentation Pathway Visualization

Molecular Ion (M+)
m/z 248

[C8H9IO]+

Loss of Ethyl
(β-cleavage)

m/z 219
[C6H4IO]+

-29 (Et)

Loss of Iodine
m/z 121

[C8H9O]+

-127 (I)

Loss of CO
(Ring contraction)

m/z 191
[C5H4I]+

-28 (CO)

Phenyl Cation
m/z 77

[C6H5]+

-44 (OEt)

Click to download full resolution via product page

Figure 1: Electron Impact (EI) Fragmentation Pathway. The loss of the ethyl group (m/z 219) is

the primary diagnostic transition.

Infrared (IR) Spectroscopy
C-O Stretch (Ether): Strong bands at 1240 cm

(asymmetric) and 1040 cm

(symmetric).

C=C Aromatic: Sharp absorptions at 1580 cm

and 1475 cm

.

C-H Aromatic: >3000 cm

.

C-H Aliphatic: 2980–2870 cm

(Methyl/Methylene).

Substitution Pattern:Meta-disubstituted benzenes typically show strong bending vibrations

near 780 cm
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and 690 cm

.

Experimental Protocol: Synthesis & Purification
To ensure the validity of the spectroscopic data above, the compound must be synthesized with

high purity. The following protocol utilizes the Williamson Ether Synthesis, optimized for

minimizing side reactions.

Reaction: 3-Iodophenol + Ethyl Iodide + K

CO

1-Ethoxy-3-iodobenzene + KI + KHCO

Workflow Diagram
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Reagents:
3-Iodophenol (1.0 eq)
Ethyl Iodide (1.2 eq)

K2CO3 (2.0 eq)
Solvent: DMF or Acetone

Reaction:
Reflux @ 60°C (Acetone) or
Stir @ RT (DMF) for 4-6 hrs

TLC Control:
Mobile Phase: 10% EtOAc/Hexane

Look for disappearance of Phenol (Rf ~0.2)

Workup:
1. Dilute with Water

2. Extract w/ Diethyl Ether (3x)

Complete

Purification:
Wash Organic Layer w/ 1M NaOH

(Removes unreacted phenol)

Drying:
Dry over MgSO4 -> Filter -> Concentrate

Product:
1-Ethoxy-3-iodobenzene

(Colorless/Pale Yellow Oil)

Click to download full resolution via product page

Figure 2: Synthesis and Purification Workflow. The NaOH wash step is critical for removing

unreacted starting phenol.
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Step-by-Step Methodology:
Setup: In a 100 mL round-bottom flask, dissolve 3-iodophenol (2.20 g, 10 mmol) in

anhydrous DMF (20 mL).

Deprotonation: Add anhydrous Potassium Carbonate (K

CO

, 2.76 g, 20 mmol). Stir for 15 minutes at room temperature to facilitate phenoxide formation.

Alkylation: Add Ethyl Iodide (1.2 mL, 15 mmol) dropwise.

Reaction: Stir at room temperature for 4–6 hours. Monitor via TLC (10% EtOAc in Hexanes).

The product will move to the solvent front (high R

), while the starting phenol remains lower.

Workup: Pour the mixture into 100 mL of ice water. Extract with Diethyl Ether (

mL).

Critical Wash: Wash the combined organic layers with 1M NaOH (20 mL). Why? This

converts any unreacted 3-iodophenol back into the water-soluble phenoxide, ensuring the

organic layer contains only the ether product.

Isolation: Wash with brine, dry over MgSO

, filter, and concentrate under reduced pressure.

Yield: Expect ~90-95% yield of a pale yellow oil.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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